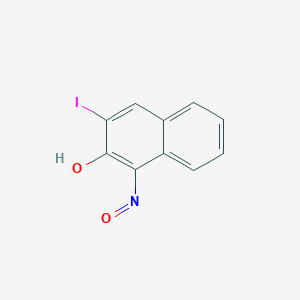
3-Iodo-1-nitrosonaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-nitrosonaphthalen-2-ol is an organic compound that belongs to the class of nitrosonaphthols. This compound is characterized by the presence of an iodine atom, a nitroso group, and a hydroxyl group attached to a naphthalene ring. It is known for its applications in organic synthesis, analytical chemistry, and potential biological activities.
Preparation Methods
3-Iodo-1-nitrosonaphthalen-2-ol can be synthesized through the copper(II)-mediated iodination of 1-nitroso-2-naphthol. The reaction involves the use of copper(II) acetate monohydrate (Cu(OAc)2·H2O) and iodine (I2) in a specific molar ratio of 1:2:8 (Cu(II)/1-nitroso-2-naphthol/I2). The optimized reaction conditions provide a high yield of 94% as determined by NMR spectroscopy .
Chemical Reactions Analysis
3-Iodo-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitroso group can be oxidized or reduced to form different derivatives.
Complex Formation: The compound can form complexes with metal ions, such as copper(II), leading to the formation of various coordination compounds
Common reagents used in these reactions include iodine, copper(II) acetate, and various solvents like chloroform and methanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-1-nitrosonaphthalen-2-ol has several scientific research applications:
Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules.
Analytical Chemistry: It is used for the determination of bioorganic species due to its ability to form colored complexes with metal ions.
Biological Activity: The compound exhibits potential biological activities, including carcinogenic properties, and can act as a source of iminoxyl and hydronitroxide radicals
Mechanism of Action
The mechanism of action of 3-Iodo-1-nitrosonaphthalen-2-ol involves its interaction with molecular targets through its functional groups. The iodine atom and nitroso group play crucial roles in its reactivity and ability to form complexes with metal ions. These interactions can lead to various biological and chemical effects, depending on the specific pathways involved .
Comparison with Similar Compounds
3-Iodo-1-nitrosonaphthalen-2-ol can be compared with other nitrosonaphthols, such as 1-nitroso-2-naphthol. While both compounds share a similar core structure, the presence of the iodine atom in this compound imparts unique reactivity and properties. This makes it distinct in terms of its applications and potential biological activities .
Similar Compounds
- 1-Nitroso-2-naphthol
- 2-Nitroso-1-naphthol
These compounds differ in the position of the nitroso group and the presence of additional substituents, which influence their chemical behavior and applications.
Properties
CAS No. |
36751-26-5 |
|---|---|
Molecular Formula |
C10H6INO2 |
Molecular Weight |
299.06 g/mol |
IUPAC Name |
3-iodo-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C10H6INO2/c11-8-5-6-3-1-2-4-7(6)9(12-14)10(8)13/h1-5,13H |
InChI Key |
MKUKFVUZOYUXMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















